2-Brom-5-vinylpyridin

Übersicht

Beschreibung

2-Bromo-5-vinylpyridine is a useful research compound. Its molecular formula is C7H6BrN and its molecular weight is 184.03 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-Bromo-5-vinylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-5-vinylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Chemische Synthese

2-Brom-5-vinylpyridin ist eine vielseitige chemische Verbindung, die in der wissenschaftlichen Forschung weit verbreitet ist. Es wird häufig als Ausgangsmaterial oder Zwischenprodukt bei der Synthese komplexerer chemischer Strukturen verwendet .

Kupferkatalysierte selektive C–N-Bindungsbildung

In einer Studie lieferte eine kupferkatalysierte 1,2-Diol-Aminierung an der elektronenreichen C-5-Position von ungeschütztem 2-Amino/2-Hydroxy-5-Halogenpyridin hervorragende Ausbeuten . Eine selektive Aminierung vorzugsweise an C-5 in 2-Brom-5-iodpyridin wurde unter den gleichen Bedingungen erreicht .

Synthese heterocyclischer Kerne

Substituierte Aminopyridine können als synthetisches Werkzeug verwendet werden, um verschiedene heterocyclische Kerne wie Pyridopyrimidin, Imidazopyridin, Triazolopyridin und Chinazolin herzustellen . Diese Kerne sind von großer Bedeutung für die Modifizierung der biologischen Funktion verschiedener, bereits bekannter, arzneimittelähnlicher Moleküle .

Einführung von Stickstoff in Moleküle

Die Bildung von C–N-Bindungen ist von großem Interesse als Methode, um Stickstoff einzuführen und anschließend Moleküle zu derivatisieren . This compound bietet ein interessantes Modell, um die C–N-Bindungsbildung zu untersuchen .

Wirkmechanismus

Target of Action

Brominated vinylpyridines are often used as intermediates in the synthesis of various organic compounds . They can participate in various chemical reactions, including Suzuki-Miyaura coupling , which is a type of palladium-catalyzed cross-coupling reaction .

Mode of Action

2-Bromo-5-vinylpyridine can participate in Suzuki-Miyaura coupling reactions . In this process, 2-Bromo-5-vinylpyridine acts as an electrophile, reacting with organoboron reagents in the presence of a palladium catalyst . The bromine atom on the pyridine ring is replaced by an organoboron group, forming a new carbon-carbon bond .

Biochemical Pathways

The products of its reactions, such as those from suzuki-miyaura coupling, can influence various biochemical pathways depending on their structure and functional groups .

Result of Action

The molecular and cellular effects of 2-Bromo-5-vinylpyridine’s action would depend on the specific reactions it undergoes and the resulting compounds. For instance, in Suzuki-Miyaura coupling reactions, it can help form new carbon-carbon bonds, enabling the synthesis of complex organic molecules .

Action Environment

The action, efficacy, and stability of 2-Bromo-5-vinylpyridine can be influenced by various environmental factors. For example, the efficiency of Suzuki-Miyaura coupling reactions can be affected by the choice of solvent, temperature, and the presence of a suitable catalyst .

Biologische Aktivität

2-Bromo-5-vinylpyridine is a compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores its biochemical properties, mechanisms of action, and implications for therapeutic uses, supported by relevant research findings and data.

Chemical Structure and Properties

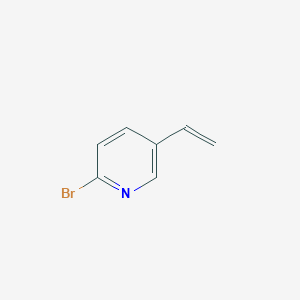

2-Bromo-5-vinylpyridine is characterized by the following structural features:

- Molecular Formula : C_7H_6BrN

- Molecular Weight : 185.03 g/mol

- Structure : The compound consists of a pyridine ring with a bromine atom at the 2-position and a vinyl group at the 5-position.

The biological activity of 2-Bromo-5-vinylpyridine is primarily attributed to its interactions with various molecular targets:

- Enzyme Inhibition : The bromine atom enhances the compound's ability to form covalent bonds with nucleophilic sites on enzymes, potentially inhibiting their activity. This mechanism is crucial in modulating metabolic pathways.

- Receptor Modulation : The compound may interact with specific receptors, influencing cellular signaling pathways. This modulation can lead to changes in gene expression and cellular responses.

Cellular Effects

Research indicates that 2-Bromo-5-vinylpyridine can influence several cellular processes:

- Gene Expression : It has been shown to affect transcription factors, leading to altered gene expression profiles.

- Metabolic Activity : The compound interacts with metabolic enzymes, modifying the flux of metabolites through various pathways. High doses have been associated with cellular damage and metabolic disruptions.

Dosage Effects

The biological effects of 2-Bromo-5-vinylpyridine vary significantly with dosage:

- Low Doses : Minimal effects observed on cellular functions.

- High Doses : Significant alterations in cellular metabolism and potential toxic effects, highlighting the importance of dosage in therapeutic applications.

Research Findings and Case Studies

Several studies have explored the biological activity of 2-Bromo-5-vinylpyridine:

| Study Reference | Findings |

|---|---|

| Demonstrated modulation of enzyme activity and gene expression in cellular models. | |

| Investigated interactions with specific receptors, suggesting potential therapeutic applications. | |

| Reported on pharmacological properties indicating possible uses in drug development. |

Pharmacological Applications

The potential pharmacological applications of 2-Bromo-5-vinylpyridine include:

Eigenschaften

IUPAC Name |

2-bromo-5-ethenylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN/c1-2-6-3-4-7(8)9-5-6/h2-5H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMGANZBLZKPJME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CN=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.